molecular formula C12H15N B1205413 Bicifadine CAS No. 71195-57-8

Bicifadine

Cat. No.: B1205413
CAS No.: 71195-57-8
M. Wt: 173.25 g/mol
InChI Key: OFYVIGTWSQPCLF-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicifadine, also known as DOV-220,075, is a nonopioid analgesic compound. It is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was initially discovered by American Cyanamid and later licensed to DOV Pharmaceutical. This compound has been investigated for its potential to treat pain without the abuse potential associated with opioid drugs .

Scientific Research Applications

Mechanism of Action

Target of Action

Bicifadine primarily targets the norepinephrine and serotonin transporters . These transporters play a crucial role in the reuptake of norepinephrine and serotonin, neurotransmitters that are involved in pain perception and mood regulation.

Mode of Action

This compound acts as an inhibitor of both the norepinephrine and serotonin transporters . By inhibiting these transport proteins, this compound enhances and prolongs the actions of norepinephrine and serotonin . This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the norepinephrine and serotonin reuptake pathway . By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, thereby enhancing their physiological actions .

Pharmacokinetics

This compound exhibits good oral bioavailability and is well-absorbed . The maximum concentration of this compound in plasma is reached approximately 1 hour after administration . The elimination half-life of this compound is about 1.6 hours , indicating a relatively quick clearance from the body. Most of the administered dose is excreted in the urine as metabolites .

Result of Action

The primary result of this compound’s action is its analgesic (pain-relieving) effect . This is achieved through the enhancement and prolongation of norepinephrine and serotonin actions, which are known to modulate pain perception .

Safety and Hazards

Bicifadine is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of ingestion, rinsing the mouth and not inducing vomiting is recommended . Medical help should be sought immediately .

Biochemical Analysis

Biochemical Properties

Bicifadine primarily enhances and prolongs the actions of norepinephrine and serotonin by inhibiting their transport proteins. It also interacts with the dopamine transporter, making it a triple reuptake inhibitor . The primary enzymes responsible for the metabolism of this compound in humans are monoamine oxidase B (MAO-B) and cytochrome P450 2D6 (CYP2D6) . These interactions are crucial for its analgesic properties, as they help in modulating the levels of these neurotransmitters in the synaptic cleft.

Cellular Effects

This compound influences various cellular processes by modulating neurotransmitter levels. It affects cell signaling pathways involving norepinephrine, serotonin, and dopamine, which are critical for pain perception and mood regulation . By inhibiting the reuptake of these neurotransmitters, this compound enhances their actions, leading to prolonged signaling and altered gene expression. This modulation can impact cellular metabolism and overall cell function, particularly in neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the transport proteins for norepinephrine, serotonin, and dopamine, inhibiting their reuptake . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their physiological actions. This compound does not act on opiate receptors and does not exhibit anti-inflammatory activity . Its unique profile makes it a promising candidate for pain management without the risk of addiction associated with opioid drugs.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and consistent effects over time. Studies have indicated that its analgesic properties are maintained over prolonged periods, with no significant degradation observed . Long-term studies in vitro and in vivo have demonstrated that this compound continues to modulate neurotransmitter levels effectively, with sustained impact on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in treating acute and chronic pain at various dosages . The oral bioavailability of this compound in mice and rats ranges from 50-85%, while in monkeys, it is slightly lower at 33-42% . Higher doses have been associated with increased efficacy, but also with potential adverse effects such as altered behavior and toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily by MAO-B and CYP2D6 . The major metabolites include the lactam, lactam acid, and the acid plus its glucuronide . These metabolic pathways are essential for the drug’s clearance from the body and its overall pharmacokinetic profile. The metabolites formed are excreted mainly via urine, with minor components detected in feces .

Transport and Distribution

This compound is well absorbed and distributed within the body. It has moderate plasma protein binding in mice (80-86%) and higher binding in rats and monkeys (95-97%) . The drug and its metabolites are primarily excreted through urine, with the lactam acid being the major urinary metabolite . The distribution of this compound within tissues is influenced by its interaction with transport proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it exerts its effects on neurotransmitter transporters . It does not exhibit significant localization within other cellular compartments or organelles. The targeting of this compound to the synaptic cleft is crucial for its role in modulating neurotransmitter levels and its overall analgesic effect .

Preparation Methods

The synthesis of bicifadine involves several key steps. The starting material is typically 4-methylphenylacetonitrile, which undergoes a series of reactions including cyclization and reduction to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound focus on optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This often involves the use of continuous flow reactors and advanced purification techniques to achieve the desired specifications .

Chemical Reactions Analysis

Bicifadine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Bicifadine is unique among SNDRIs due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake. Similar compounds include:

This compound’s broad-spectrum inhibition of all three monoamine transporters distinguishes it from these other compounds, making it a unique and valuable tool in pain management and research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Bicifadine involves the condensation of 3,4-dichlorophenylacetonitrile with 2-(2-methoxyphenoxy)aniline followed by reduction and further reactions to yield the final product.", "Starting Materials": [ "3,4-dichlorophenylacetonitrile", "2-(2-methoxyphenoxy)aniline", "Sodium borohydride", "Acetic anhydride", "Hydrogen chloride gas", "Sodium hydroxide", "Sodium carbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of 3,4-dichlorophenylacetonitrile with 2-(2-methoxyphenoxy)aniline in the presence of sodium carbonate and methanol to yield the intermediate product.", "Step 2: Reduction of the intermediate product with sodium borohydride in methanol to yield the corresponding amine.", "Step 3: Acetylation of the amine with acetic anhydride in the presence of hydrogen chloride gas to yield the N-acetyl derivative.", "Step 4: Reaction of the N-acetyl derivative with sodium hydroxide in methanol to yield the corresponding alcohol.", "Step 5: Cyclization of the alcohol with acetic anhydride in the presence of hydrogen chloride gas to yield the final product, Bicifadine." ] }

Preclinical studies and clinical trials indicate that bicifadine's analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions, however other actions may be involved.

CAS No.

71195-57-8

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m1/s1

InChI Key

OFYVIGTWSQPCLF-NEPJUHHUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3

SMILES

CC1=CC=C(C=C1)C23CC2CNC3

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CNC3

71195-57-8

Related CAS

66504-75-4 (hydrochloride)

Synonyms

icifadine
bicifadine hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(p-tolyl)-3-pyrroline, methylene iodide, and powdered copper in a molar ration of 1:2:4 is heated in benzene for about 50 hours. Filtration and evaporation of the solution gives 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
1-(p-tolyl)-3-azabicyclo[3.1.0]hexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicifadine
Reactant of Route 2
Bicifadine
Reactant of Route 3
Bicifadine
Reactant of Route 4
Bicifadine
Reactant of Route 5
Bicifadine
Reactant of Route 6
Bicifadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.